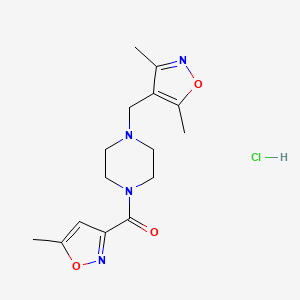![molecular formula C26H21N3O3S2 B2959712 N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide CAS No. 328027-93-6](/img/structure/B2959712.png)
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several interesting functional groups, including a benzothiazole, a tetrahydrobenzothiophene, and a pyrrolidinedione (also known as a succinimide). These groups suggest that the compound may have interesting chemical and biological properties.
Synthesis Analysis
While I don’t have specific information on the synthesis of this compound, compounds with similar structures are often synthesized via condensation reactions, where two molecules are joined together with the loss of a small molecule, often water.Molecular Structure Analysis
The benzothiazole and tetrahydrobenzothiophene rings in the compound are aromatic, which means they are particularly stable and can participate in pi stacking interactions. The succinimide group is a cyclic imide, which is a type of amide. Amides can participate in hydrogen bonding, which can affect the compound’s solubility and reactivity.Chemical Reactions Analysis
Again, without specific information, it’s hard to say exactly what reactions this compound would undergo. However, the amide group in the succinimide could potentially be hydrolyzed under acidic or basic conditions to give a carboxylic acid and an amine.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. The presence of aromatic rings and a succinimide in the compound suggest that it might have moderate to low solubility in water, depending on the pH and the presence of any substituents.科学的研究の応用
Synthesis and Characterization
The synthesis of N-benzothiazol-2-yl-amides, including compounds structurally similar to N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide, has been successfully achieved through copper-catalyzed intramolecular cyclization processes. These methods enable the formation of various substituted amides under mild conditions, yielding products with good to excellent yields. Such synthetic routes are crucial for the preparation of compounds used in further pharmacological and materials research applications (Wang et al., 2008).
Applications in Organic Materials and Pharmaceuticals
Research has demonstrated the capability of using thiazole and benzothiazole derivatives as building blocks for the development of organic materials and pharmaceuticals. For instance, the TEMPO-catalyzed electrochemical C–H thiolation technique has facilitated the uniform synthesis of benzothiazoles and thiazolopyridines, compounds that are prevalent in various pharmaceuticals and organic materials. This metal- and reagent-free method indicates the potential of benzothiazole derivatives in the efficient and environmentally friendly synthesis of valuable chemical entities (Qian et al., 2017).
Antimicrobial and Anticancer Activities
The structural motif of benzothiazole, as found in N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide, has been explored for its antimicrobial and anticancer activities. Various studies have synthesized benzothiazole derivatives and evaluated their biological activities. For example, the synthesis and antimicrobial activity of new 2-(3-chloro-1-benzothiophen-2-yl)-3-(substituted-phenyl)-4-(3H)-quinazolinones derivatives highlight the potential of such compounds in developing new antimicrobial agents. Moreover, benzothiazole derivatives have been evaluated for their anticancer properties, showcasing their utility in drug development processes (Gouda et al., 2010).
Safety And Hazards
Without specific information, it’s hard to say what the safety and hazards associated with this compound might be. As with any chemical, it should be handled with appropriate safety precautions.
将来の方向性
Future research on this compound could involve studying its synthesis, its reactivity, and its potential biological activity. It could also involve modifying the structure of the compound to see how this affects its properties.
特性
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O3S2/c30-21-13-14-22(31)29(21)16-11-9-15(10-12-16)24(32)28-26-23(17-5-1-3-7-19(17)33-26)25-27-18-6-2-4-8-20(18)34-25/h2,4,6,8-12H,1,3,5,7,13-14H2,(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCKBSYSWEHIUIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O)C5=NC6=CC=CC=C6S5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-iodo-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2959629.png)

![2-((2-(3,5-dimethylphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2959634.png)
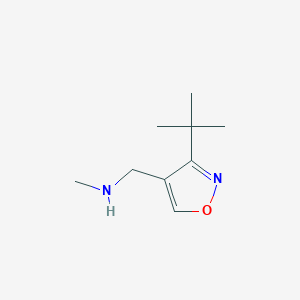
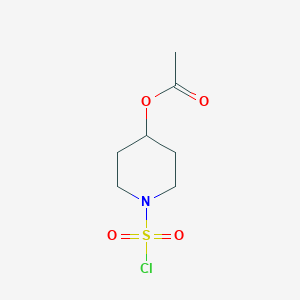
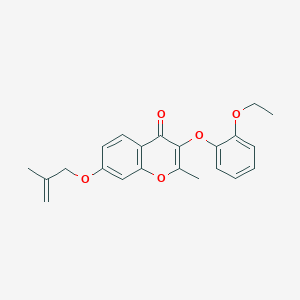
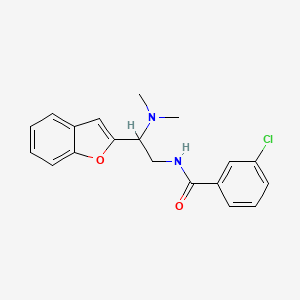
![N-(4-acetylphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2959644.png)
![2-(4-ethoxyphenyl)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide](/img/structure/B2959645.png)
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2959646.png)

